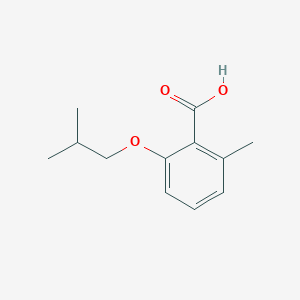

2-Isobutoxy-6-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)7-15-10-6-4-5-9(3)11(10)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCPTPQAPGHHLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure and molecular weight of 2-Isobutoxy-6-methylbenzoic acid

Physicochemical Profiling, Synthetic Methodology, and Utility in Drug Design

Chemical Identity & Structural Architecture[1][2]

2-Isobutoxy-6-methylbenzoic acid is a rationally designed aromatic building block characterized by a 2,6-disubstitution pattern. This specific arrangement creates a "steric fortress" around the carboxylic acid moiety, a feature exploited in medicinal chemistry to modulate metabolic stability and receptor selectivity.

Core Identifiers

| Parameter | Technical Specification |

| IUPAC Name | 2-(2-Methylpropoxy)-6-methylbenzoic acid |

| Molecular Formula | |

| Molecular Weight | 208.25 g/mol |

| Monoisotopic Mass | 208.1099 g/mol |

| Core Scaffold | Benzoic Acid (2,6-disubstituted) |

| Key Precursor | 6-Methylsalicylic acid (CAS: 567-61-3) |

Structural Conformation & Steric Analysis

The defining feature of this molecule is the ortho-effect driven by the 6-methyl and 2-isobutoxy groups. Unlike unsubstituted benzoic acid, where the carboxyl group is coplanar with the phenyl ring to maximize

-

Torsional Strain: The carboxyl group rotates approx. 40–60° out of the aromatic plane to relieve steric clash with the methyl and isobutoxy ether oxygen.

-

Electronic Decoupling: This rotation disrupts the resonance between the phenyl ring and the carbonyl, effectively isolating the electronic character of the acid from the ring's mesomeric effects.

Figure 1: Structural connectivity highlighting the steric pressure at the C-1 carboxylate junction.

Physicochemical Properties & Drug Design Utility

Understanding the "Why" behind using this scaffold is critical for lead optimization.

Lipophilicity and Solubility

The isobutoxy group significantly alters the physicochemical profile compared to the standard methoxy analog.

| Property | Value (Predicted) | Significance in Drug Design |

| cLogP | ~3.1 – 3.4 | Higher lipophilicity enhances membrane permeability compared to 2-methoxy analogs (cLogP ~2.1). |

| pKa | ~3.2 – 3.5 | Acid Strengthening Effect: The loss of conjugation (resonance inhibition) destabilizes the acid form less than the anion, but the inductive effect of the oxygen usually dominates. However, the steric twist prevents the ring from destabilizing the carboxylate anion via resonance, often making these acids stronger than benzoic acid (pKa 4.2). |

| PSA | 46.5 Ų | Good oral bioavailability range (< 140 Ų). |

Metabolic Stability (The "Fortress" Effect)

The 2,6-disubstitution pattern is a classic medicinal chemistry tactic to block Phase II conjugation .

-

Glucuronidation Blockade: UGT enzymes require specific geometries to transfer glucuronic acid to the carboxylate. The 2,6-methyl/isobutoxy shield sterically hinders the approach of the bulky UDP-glucuronic acid cofactor, significantly extending half-life (

). -

Transporter Evasion: Research indicates that 2,6-disubstituted benzoic acids show markedly lower uptake by Monocarboxylic Acid Transporters (MCTs) in Caco-2 cells due to steric hindrance, altering distribution profiles [1].

Synthetic Methodology

Objective: Synthesize this compound from 6-methylsalicylic acid via selective O-alkylation.

Retrosynthetic Analysis

The most reliable route avoids the difficult hydrolysis of a sterically hindered nitrile or amide. Instead, we utilize the Williamson Ether Synthesis on the pre-formed salicylate ester, followed by hydrolysis. Direct alkylation of the acid requires dianion generation (2 eq. base) and is prone to ester byproducts.

Protocol: O-Alkylation of 6-Methylsalicylic Acid Methyl Ester

Reagents:

-

Substrate: Methyl 6-methylsalicylate (derived from 6-methylsalicylic acid).

-

Alkylating Agent: Isobutyl bromide (1-bromo-2-methylpropane).

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Workflow:

-

Esterification (Pre-step):

-

Reflux 6-methylsalicylic acid in Methanol with catalytic

for 12h. -

Note: Steric hindrance at C-1 makes this slower than typical benzoic acids.

-

Isolate the methyl ester.

-

-

Alkylation:

-

Dissolve Methyl 6-methylsalicylate (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Add

(1.5 eq) and stir for 30 min at RT to form the phenoxide. -

Add Isobutyl bromide (1.2 eq) dropwise.

-

Critical Step: Heat to 60–80°C. The isobutyl group is primary but

-branched, making it slightly sluggish toward -

Monitor by TLC/LC-MS until starting phenol is consumed (~4–12h).

-

-

Hydrolysis (The Challenge):

-

Standard LiOH/THF/Water hydrolysis may be slow due to the 2,6-shield.

-

Optimized Condition: Use KOH (5 eq) in Ethanol/Water (4:1) at reflux (90°C) for 24h. The harsh conditions are necessary to attack the sterically shielded ester carbonyl.

-

Acidify with 1N HCl to precipitate the product.

-

Figure 2: Synthetic pathway emphasizing the ester protection strategy to avoid O- vs COO- alkylation competition.

Analytical Characterization (Predicted)

To validate synthesis, look for these specific NMR signatures.

-

1H NMR (DMSO-d6, 400 MHz):

- 12.5–13.0 (br s, 1H): COOH (Exchangeable).

- 7.1–7.3 (m, 1H): Aromatic H (para to methyl).

- 6.8–6.9 (d, 1H): Aromatic H (ortho to isobutoxy).

- 6.7–6.8 (d, 1H): Aromatic H (ortho to methyl).

-

3.8 (d, 2H):

-

2.3 (s, 3H):

-

2.0 (m, 1H):

-

1.0 (d, 6H):

References

-

Endo, T., et al. (2014).[1] "Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells." Pesticide Biochemistry and Physiology, 111, 38-42.[1][2]

- Hansch, C., et al. (1995). "Chem-inform Abstract: A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev., 91, 165–195. (Basis for lipophilicity and electronic predictions).

-

Sigma-Aldrich. "Safety Data Sheet: 2-Methoxy-6-methylbenzoic acid" (Analogous compound data).

-

Cayman Chemical. "2-Hydroxy-6-methylbenzoic Acid Product Information." (Precursor data).

Sources

- 1. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells [agris.fao.org]

Navigating Acidity: A Technical Guide to the pKa of 2,6-Disubstituted Benzoic Acids

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates the behavior of molecules in solution, profoundly influencing their solubility, membrane permeability, and biological activity. For researchers in medicinal chemistry and drug development, a nuanced understanding of the factors governing pKa is indispensable. This guide provides an in-depth examination of 2,6-disubstituted benzoic acids, a class of compounds where the interplay of steric and electronic effects creates a fascinating and instructive deviation from predictable acidity trends. We will dissect the theoretical underpinnings of the "ortho effect," provide robust experimental protocols for accurate pKa determination, and discuss the profound implications of these values in the rational design of therapeutic agents.

Introduction: Beyond the Hammett Equation

The acidity of a substituted benzoic acid is classically predicted by the electronic properties of its substituents. Electron-withdrawing groups (EWGs) stabilize the conjugate base (benzoate), increasing acidity (lowering pKa), while electron-donating groups (EDGs) have the opposite effect. However, when substituents occupy the positions ortho to the carboxylic acid—and particularly when both are occupied—this simple model breaks down.

Nearly all ortho-substituted benzoic acids are stronger acids than their meta and para isomers, and indeed stronger than benzoic acid itself, regardless of the substituent's electronic nature.[1][2][3] This phenomenon, known as the ortho effect , is a cornerstone concept for understanding 2,6-disubstituted systems. The presence of two flanking groups forces a unique conformational arrangement that overrides standard electronic considerations, making these molecules a special case worthy of detailed study.

The Core Mechanism: Steric Inhibition of Resonance

The enhanced acidity of 2,6-disubstituted benzoic acids is primarily attributed to a phenomenon called Steric Inhibition of Resonance (SIR).[4] In unsubstituted benzoic acid, the carboxylic acid group is largely coplanar with the benzene ring, allowing for resonance between the carboxyl group and the aromatic π-system.[2] This resonance is destabilizing to the acidic form.

However, the presence of two bulky groups at the 2 and 6 positions creates significant steric hindrance.[5][6] This steric strain forces the carboxylic acid group to twist out of the plane of the benzene ring.[1][5] This loss of coplanarity effectively breaks the conjugation between the carboxyl group and the ring.[1][4]

The critical consequence is that this conformational twist destabilizes the protonated carboxylic acid more than it destabilizes the resulting carboxylate anion. The carboxylate anion's negative charge is primarily delocalized between its two oxygen atoms, a resonance that is independent of the ring's orientation. By preventing the destabilizing resonance in the acid form, the equilibrium is shifted towards dissociation, resulting in a stronger acid and a lower pKa.[5][7]

Caption: Steric Inhibition of Resonance in 2,6-disubstituted benzoic acids.

Quantitative Analysis: A Survey of pKa Values

The magnitude of the ortho effect is evident when comparing the pKa values of 2,6-disubstituted compounds with benzoic acid itself. The data clearly shows a significant increase in acidity (lower pKa) upon 2,6-disubstitution.

| Compound | Substituent (R) | pKa (at 25°C) | Reference |

| Benzoic Acid | H | 4.20 | [8] |

| 2,6-Dimethylbenzoic Acid | -CH₃ | ~3.36 | [9][10] |

| 2,6-Dichlorobenzoic Acid | -Cl | ~1.69 (Predicted) | [11] |

| 2,6-Dihydroxybenzoic Acid | -OH | ~1.30 | [12][13] |

Note: Experimental conditions can influence pKa values. The values presented are for comparative purposes.

The dramatic drop in pKa for 2,6-dihydroxybenzoic acid is particularly noteworthy. In addition to the steric effect, the hydroxyl groups can form intramolecular hydrogen bonds with the carboxylate anion, providing an extra layer of stabilization to the conjugate base and further increasing acidity.[14]

Experimental Determination of pKa: A Practical Guide

Accurate pKa determination is paramount for research and regulatory compliance.[15] Potentiometric titration and UV-Vis spectrophotometry are two robust, field-proven methods.

Method 1: Potentiometric Titration

This is the historical gold standard for pKa measurement due to its precision and accuracy.[16] The method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally.

Causality Behind the Protocol:

-

High-Purity Compound: The accuracy of the titration is directly dependent on the purity and known concentration of the analyte.[16]

-

Carbonate-Free Titrant: Sodium hydroxide solutions readily absorb atmospheric CO₂, forming carbonate. Carbonate ions can act as a buffer, distorting the titration curve and obscuring the true equivalence point. Preparing fresh, carbonate-free NaOH is critical.

-

Inert Atmosphere: Purging the solution with nitrogen displaces dissolved gases like CO₂ that could interfere with the pH measurements.[17]

-

Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes changes in activity coefficients during the titration, ensuring the measured pH accurately reflects changes in concentration.[17]

-

Gran Plot/Derivative Analysis: While the pKa is the pH at the half-equivalence point, precisely identifying this point on a sigmoid curve can be difficult. The first derivative of the curve (ΔpH/ΔV) shows a sharp peak at the equivalence point, and the second derivative crosses zero at this point, offering more precise localization.[18]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate a high-quality pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[17]

-

Titrant Preparation: Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.

-

Analyte Preparation: Accurately weigh and dissolve the 2,6-disubstituted benzoic acid in a suitable solvent (e.g., water or a water/co-solvent mixture) to a concentration of at least 10⁻⁴ M.[16] Add a background electrolyte like KCl to maintain ionic strength.[17]

-

Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen for 5-10 minutes and maintain a gentle nitrogen blanket over the solution.[17]

-

Data Collection: Add the standardized NaOH titrant in small, precise increments using an automated titrator or a calibrated burette. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot pH versus the volume of titrant added. Determine the equivalence point (Vₑ) using the maximum of the first derivative plot (ΔpH/ΔV vs. V). The pKa is the pH value recorded when the volume of added titrant is exactly half of the equivalence volume (Vₑ/2).[17]

Method 2: UV-Vis Spectrophotometry (Confirmatory)

This method is highly sensitive and requires less sample than titration.[16] It is applicable if the protonated (HA) and deprotonated (A⁻) forms of the acid have different UV-Vis absorbance spectra.

Causality Behind the Protocol:

-

Chromophore Requirement: The molecule must possess a UV-active chromophore near the carboxylic acid group for the ionization state to influence the absorbance spectrum.[16]

-

Buffer Series: A series of buffers with precisely known pH values spanning the expected pKa is essential to generate the necessary data points for the Henderson-Hasselbalch plot.[19]

-

Isosbestic Point: The presence of an isosbestic point—a wavelength where the molar absorptivity of the acidic and basic forms are equal—is a strong indicator of a clean, two-component equilibrium, validating the experiment.[20]

Step-by-Step Protocol:

-

Spectrum Scans: Record the full UV-Vis spectrum of the compound in a highly acidic solution (e.g., 0.1 M HCl, where the species is fully HA) and a highly basic solution (e.g., 0.1 M NaOH, where it is fully A⁻).

-

Wavelength Selection: Identify the wavelength (λₘₐₓ) where the difference in absorbance between the HA and A⁻ forms is maximal.[21]

-

Buffer Preparation: Prepare a series of at least 5-7 reliable buffers with known pH values spanning the expected pKa (e.g., from pKa - 1.5 to pKa + 1.5).

-

Absorbance Measurements: Prepare solutions of the compound at a constant concentration in each buffer. Measure the absorbance of each solution at the selected λₘₐₓ.[20]

-

Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] Where A is the absorbance in a given buffer, A_a is the absorbance of the pure acid form, and A_b is the absorbance of the pure base (anion) form. A plot of log[(A_b - A) / (A - A_a)] versus pH will yield a straight line with a y-intercept equal to the pKa.

Caption: Experimental workflow for robust pKa determination.

Implications in Drug Development

The pKa of a drug molecule is a master variable that controls its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[15]

-

Solubility: The ionization state dictates aqueous solubility. Formulations can be optimized by adjusting pH based on the drug's pKa.[22]

-

Permeability: According to the pH-partition hypothesis, only the neutral, un-ionized form of a drug can passively diffuse across lipid cell membranes.[22] The pKa value, in conjunction with the pH of a biological compartment (e.g., stomach pH ~1-3, intestine pH ~6-7.5, blood pH ~7.4), determines the fraction of the drug available for absorption.[23] A weak acid like a 2,6-disubstituted benzoic acid (pKa ~1.5-3.5) will be predominantly in its neutral, absorbable form in the highly acidic stomach environment but will be mostly ionized in the blood and intestines.

-

Target Binding: The ionization state can be critical for binding to a biological target. For example, many receptor binding pockets contain charged amino acid residues (like aspartic acid) that form ionic interactions with the drug molecule.[15]

-

Transporter Interaction: Interestingly, the significant steric hindrance in 2,6-disubstituted benzoic acids can also impact their interaction with membrane transporters. Studies have shown that the 2,6-disubstitution can prevent the carboxylic acid group from accessing monocarboxylic acid transporters (MCTs), reducing carrier-mediated uptake.[24]

Conclusion

The acidity of 2,6-disubstituted benzoic acids is a powerful illustration of how steric effects can dominate electronic trends in organic chemistry. The steric hindrance imposed by the two ortho groups forces the carboxylic acid out of the plane of the aromatic ring, inhibiting resonance and leading to a marked increase in acidity. For scientists in drug discovery and development, understanding this "ortho effect" is not merely an academic exercise. It provides a framework for predicting and modulating the pKa, a parameter that is inextricably linked to a compound's pharmacokinetic profile and ultimate therapeutic efficacy. The robust experimental methods detailed herein provide a reliable pathway to obtaining the accurate pKa data necessary for building predictive models and making informed decisions in the design of new medicines.

References

- Wikipedia. (n.d.). Ortho effect.

- University of Calgary. (n.d.). The Ortho Effect of benzoic acids.

- Quora. (2018, December 10). Why are ortho-substituted benzoic acids more acidic than para or meta-substituted?.

- BYJU'S. (n.d.). Ortho Effect.

- Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.

- Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?.

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

- ChemicalBook. (2026, January 13). 2,6-Dimethylbenzoic acid.

- ChemicalBook. (n.d.). 2,6-Dihydroxybenzoic acid CAS#: 303-07-1.

- ChemicalBook. (2026, February 3). 2,6-Dihydroxybenzoic acid.

- Amazon AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion?.

- JoVE. (2024, October 10). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.

- Scribd. (n.d.). Influence of Drug Pka and Gastro Intestinal PH On Drug Absorption.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- ChemicalBook. (n.d.). 2,6-Dichlorobenzoic acid manufacturers and suppliers in india.

- Everything You Ever Wanted To Know About Steric Inhibition Of Resonance. (2021, September 15).

- Quora. (n.d.). Why does the SIR effect in benzoic acid increase its acidic strength despite not allowing proper delocalisation with the benzene ring?.

- Chemistry Stack Exchange. (2013, December 11). Does unsubstituted benzoic acid not show resonance due to steric effects?.

- Pearson. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.

- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1998). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 15(2), 209–218.

- Endo, T., Ise, K., & Ise, Y. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology, 111, 38–42.

- SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.

- FooDB. (2010, April 8). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845).

- University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.

- SCIRP. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.

- PubChem. (n.d.). 2,6-Dimethylbenzoic acid.

Sources

- 1. The Ortho Effect of benzoic acids [ns1.almerja.com]

- 2. quora.com [quora.com]

- 3. byjus.com [byjus.com]

- 4. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]

- 5. Ortho effect - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. organicchemistryclub.quora.com [organicchemistryclub.quora.com]

- 8. global.oup.com [global.oup.com]

- 9. 2,6-Dimethylbenzoic acid | 632-46-2 [chemicalbook.com]

- 10. 2,6-Dimethylbenzoic acid | C9H10O2 | CID 12439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,6-Dichlorobenzoic acid manufacturers and suppliers in india [chemicalbook.com]

- 12. 2,6-Dihydroxybenzoic acid CAS#: 303-07-1 [m.chemicalbook.com]

- 13. 2,6-Dihydroxybenzoic acid | 303-07-1 [chemicalbook.com]

- 14. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845) - FooDB [foodb.ca]

- 15. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. scispace.com [scispace.com]

- 19. ulm.edu [ulm.edu]

- 20. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What is pKa and how is it used in drug development? [pion-inc.com]

- 23. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 24. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathways for 2-alkoxy-6-methylbenzoic acid derivatives

An In-depth Technical Guide to the Synthesis of 2-Alkoxy-6-Methylbenzoic Acid Derivatives

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 2-alkoxy-6-methylbenzoic acid derivatives. These structures are significant scaffolds in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering an in-depth analysis of key synthetic strategies, including Directed Ortho-Metalation (DoM), Grignard-based carboxylation, palladium-catalyzed carbonylation, and functionalization of phenolic precursors. The guide emphasizes the underlying chemical principles, causality behind procedural choices, and provides detailed, field-proven experimental protocols.

Introduction: Significance of the 2,6-Disubstituted Benzoic Acid Scaffold

The 2,6-disubstituted benzoic acid motif is a privileged structure in organic synthesis. The steric hindrance provided by the substituents at the C2 and C6 positions locks the carboxyl group in a plane nearly perpendicular to the aromatic ring. This fixed conformation can significantly influence molecular recognition at biological targets, such as enzyme active sites or protein-protein interfaces. Specifically, 2-alkoxy-6-methylbenzoic acids are key intermediates in the synthesis of pharmaceuticals and agrochemicals. Their preparation, however, can be challenging due to the steric crowding around the reactive centers. This guide explores the most effective and regioselective methods to overcome these synthetic hurdles.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 2-alkoxy-6-methylbenzoic acids can be approached from several distinct strategic directions. The optimal choice depends on the availability of starting materials, desired scale, and tolerance for specific functional groups.

Directed Ortho-Metalation (DoM): The Premier Route for Regiocontrol

Directed Ortho-Metalation (DoM) stands out as arguably the most elegant and efficient strategy for this target class, particularly when starting from an accessible precursor like 2-methoxybenzoic acid.[1][2] The DoM reaction utilizes a "Directing Metalation Group" (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position, creating a nucleophilic aryllithium species that can be trapped by an electrophile.[3][4]

Causality and Mechanistic Insight: In this context, both the carboxylate (formed in situ by the first equivalent of base) and the C2-alkoxy group function as DMGs. The choice of base and solvent system is critical for regioselectivity.

-

s-BuLi/TMEDA Complex: Treatment of 2-methoxybenzoic acid with a complex of sec-butyllithium (s-BuLi) and tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C) results in exclusive deprotonation at the C6 position, ortho to the carboxylate.[1][2] The carboxylate is the more powerful DMG, and the bidentate ligand TMEDA chelates the lithium ion, positioning the base for selective proton abstraction at the sterically accessible C6 position.

-

Reversal of Selectivity: Interestingly, employing a superbasic mixture of n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK) can reverse this selectivity, favoring deprotonation at the C3 position, ortho to the methoxy group.[1][5] This highlights the nuanced interplay of kinetic and thermodynamic control dictated by the base system.

Quenching the C6-lithiated dianion with an appropriate methylating agent, such as methyl iodide (MeI), installs the required methyl group, yielding the target 2-methoxy-6-methylbenzoic acid in a single, high-yielding step.[1]

Caption: High-level overview of the DoM synthesis pathway.

Grignard Reagent Carboxylation

A classical and robust method for synthesizing carboxylic acids involves the reaction of a Grignard reagent with carbon dioxide (dry ice).[6] This pathway requires the preparation of a 2-alkoxy-6-methylarylmagnesium halide from the corresponding aryl halide.

Causality and Mechanistic Insight: The Grignard reagent essentially acts as a carbanion source. The highly polarized carbon-magnesium bond facilitates a nucleophilic attack on the electrophilic carbon atom of CO₂.[7] The resulting magnesium carboxylate salt is then protonated during an acidic workup to yield the final benzoic acid product.[8] The primary challenge in this multi-step approach is the initial synthesis of the requisite 2-alkoxy-6-methylaryl halide, which may not be readily available. Furthermore, the Grignard reagent is highly sensitive to moisture and protic functional groups, demanding strictly anhydrous reaction conditions.[6]

Palladium-Catalyzed Carbonylation

Modern organometallic chemistry offers powerful alternatives, with palladium-catalyzed carbonylation being a prominent example.[9] This method introduces the carboxyl group by reacting an aryl halide or triflate with a source of carbon monoxide (CO).

Causality and Mechanistic Insight: The reaction typically proceeds through a catalytic cycle involving:

-

Oxidative Addition: The aryl halide (e.g., 2-bromo-3-methylanisole) adds to a Pd(0) catalyst.

-

CO Insertion: A molecule of CO inserts into the aryl-palladium bond.

-

Nucleophilic Attack & Reductive Elimination: A nucleophile (often water or an alcohol to form the acid or ester, respectively) attacks the acyl-palladium complex, leading to reductive elimination of the product and regeneration of the Pd(0) catalyst.

While historically reliant on high pressures of toxic CO gas, newer methods utilize CO precursors like phenyl formate or oxalic acid, enhancing the operational safety and simplicity of the procedure.[10][11] This strategy exhibits excellent functional group tolerance but requires careful optimization of the catalyst, ligand, and reaction conditions.[12]

Alkylation of Phenolic Precursors

An alternative retrosynthetic disconnection involves forming the alkoxy group last. This begins with a 2-hydroxy-6-methylbenzoic acid precursor, which is then O-alkylated.

Causality and Mechanistic Insight: The phenolic hydroxyl group is acidic and can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide. This nucleophilic phenoxide then displaces a leaving group from an alkylating agent (e.g., dimethyl sulfate, methyl iodide) in a Williamson ether synthesis. A key consideration is achieving selective O-alkylation over potential C-alkylation or esterification of the carboxylic acid. Using milder bases like cesium bicarbonate (CsHCO₃) can offer favorable basicity for selective alkylation of the phenolic hydroxyl group.[13] A Chinese patent describes a multi-step synthesis starting from 2-hydroxy-6-methylbenzoate, which is methylated and then hydrolyzed to the final acid.[14]

Data Summary: Comparison of Synthetic Pathways

| Pathway | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Directed Ortho-Metalation | 2-Alkoxybenzoic Acid | s-BuLi/TMEDA, MeI | 70-90%[1] | High regioselectivity, One-pot procedure, Excellent yield | Requires cryogenic temperatures, Air/moisture sensitive reagents |

| Grignard Carboxylation | 2-Alkoxy-6-methylaryl Halide | Mg, CO₂ (dry ice) | 50-70%[7][15] | Robust, well-established method, Uses inexpensive reagents | Multi-step, Requires specific aryl halide precursor, Strict anhydrous conditions |

| Pd-Catalyzed Carbonylation | 2-Alkoxy-6-methylaryl Halide | Pd catalyst, Ligand, CO source | 60-95%[10][12] | Excellent functional group tolerance, Milder conditions with CO precursors | Catalyst/ligand cost, Requires optimization, Potential metal contamination |

| Phenol Alkylation | 2-Hydroxy-6-methylbenzoic Acid | Base (K₂CO₃), Alkyl halide | 80-95%[14] | Avoids organometallics, High-yielding final step | Precursor may be complex to synthesize, Potential for side reactions (esterification) |

Detailed Experimental Protocol: DoM Synthesis of 2-Methoxy-6-methylbenzoic Acid

This protocol is adapted from the highly efficient method reported by Mortier and co-workers.[1][2] It represents a benchmark for the regioselective synthesis of the target compound.

Safety Precaution: This procedure involves pyrophoric (s-BuLi) and highly flammable (THF, ether) reagents. It must be performed by trained personnel in a certified fume hood under an inert atmosphere (Argon or Nitrogen).

Materials:

-

2-Methoxybenzoic acid (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Tetramethylethylenediamine (TMEDA, 2.2 eq), freshly distilled

-

sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane, 2.2 eq)

-

Methyl iodide (MeI, 3.0 eq)

-

Diethyl ether

-

Hydrochloric acid (6 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Caption: Step-by-step laboratory workflow for the DoM synthesis.

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet is assembled.

-

Initial Solution: The flask is charged with 2-methoxybenzoic acid (1.0 eq) and anhydrous THF (approx. 0.2 M concentration). The solution is stirred until all solid has dissolved.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: TMEDA (2.2 eq) is added dropwise via syringe. Subsequently, s-BuLi (2.2 eq) is added dropwise over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the dianion is typically accompanied by a color change to deep orange or red.

-

Metalation: The reaction mixture is stirred at -78 °C for 2 hours to ensure complete metalation.

-

Electrophilic Quench: Methyl iodide (3.0 eq) is added dropwise via syringe. The reaction is stirred for an additional hour at -78 °C and then allowed to warm slowly to room temperature overnight.

-

Workup: The reaction is carefully quenched by the slow addition of 6 M HCl until the pH is acidic (~1-2). The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Generalization and Further Transformations

The synthetic routes described are versatile. The 2-alkoxy group can be varied by starting with different 2-alkoxybenzoic acids in the DoM pathway or by using different alkylating agents in the phenol alkylation strategy.

Furthermore, the methoxy group of 2-methoxy-6-methylbenzoic acid can serve as a handle for further functionalization. Cleavage of the methyl ether, typically with strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr), can reveal the 2-hydroxy-6-methylbenzoic acid scaffold.[16][17][18] This phenol can then be re-alkylated to introduce more complex alkoxy sidechains, providing access to a diverse library of derivatives.

Conclusion

The synthesis of 2-alkoxy-6-methylbenzoic acid derivatives is a well-explored area of organic chemistry with several robust and reliable strategies. For directness and regiochemical precision, the Directed Ortho-Metalation of 2-alkoxybenzoic acids is the superior method, providing the target compounds in high yield in a single synthetic operation. Alternative methods involving Grignard reagents, palladium catalysis, or late-stage alkylation offer valuable flexibility, particularly when dealing with different substitution patterns or when scaling up the synthesis. The choice of pathway should be guided by a careful consideration of starting material availability, cost, and the specific chemical environment of the target molecule.

References

- University of Toronto. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction.

- University of California, Irvine. (n.d.). Preparation of Benzoic Acid from the Grignard Reaction.

- Studylib. (n.d.). Benzoic Acid Synthesis: Grignard Reaction Lab Experiment.

- Scribd. (n.d.). Grignard Synthesis of Benzoic Acid | PDF.

- Erin H. (2014, March 27). Grignard Synthesis: Synthesis of Benzoic Acid and Triphenylmethanol. Odinity.

-

Ueda, T., Konishi, H., & Manabe, K. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14(12), 3100-3103. Retrieved from [Link]

-

Mondal, B., et al. (2015). Supported Palladium Nanoparticle-Catalyzed Carboxylation of Aryl Halides, Alkenylsilanes, and Organoboronic Acids Employing Oxalic Acid as the C1 Source. Organic Letters, 17(21), 5424-5427. Retrieved from [Link]

-

Chiarotto, I., et al. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules, 27(3), 993. Retrieved from [Link]

- Correa, A., et al. (2011). Process for the carboxylation of aryl halides with palladium catalysts. Google Patents. EP2311788A1.

- Zhejiang University of Technology. (2021). Preparation method of 2-methoxy-6-methylbenzoic acid. Google Patents. CN113072441A.

-

Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765-768. Retrieved from [Link]

-

Beller, M., & Indolese, A. F. (2001). Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts. CHIMIA, 55(7-8), 684-687. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

-

Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615-685. Retrieved from [Link]

-

Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

-

Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Wang, C., et al. (2017). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Scientific Reports, 7, 41720. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]

- 6. mason.gmu.edu [mason.gmu.edu]

- 7. scribd.com [scribd.com]

- 8. studylib.net [studylib.net]

- 9. chimia.ch [chimia.ch]

- 10. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 15. odinity.com [odinity.com]

- 16. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

- 17. chemistry.mdma.ch [chemistry.mdma.ch]

- 18. Ether cleavage - Wikipedia [en.wikipedia.org]

The Unseen Influence: A Technical Guide to the Steric Effects of the Isobutoxy Group in Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isobutoxy group, a seemingly simple branched alkyl ether substituent, exerts a profound and often underestimated influence on the chemical and physical properties of benzoic acid derivatives. Its steric bulk, coupled with its electronic nature, dictates molecular conformation, modulates acidic strength, and governs reactivity at the carboxylic acid functional group. This in-depth technical guide provides a comprehensive analysis of the steric effects of the isobutoxy group, offering field-proven insights for researchers and professionals engaged in the design and synthesis of novel benzoic acid-based compounds. We will delve into the fundamental principles of steric hindrance, explore experimental and computational methods for its quantification, and provide practical guidance on leveraging these effects in synthetic strategies and drug development.

Introduction: Beyond the Hammett Plot - The Primacy of Steric Effects

For decades, the electronic effects of substituents on the reactivity of aromatic systems have been elegantly described by the Hammett equation. However, in the realm of substituted benzoic acids, particularly those with bulky ortho-substituents, electronic effects alone fail to predict experimental observations. The "ortho effect," a phenomenon where ortho-substituted benzoic acids are often stronger acids than their meta and para isomers regardless of the substituent's electronic nature, underscores the critical role of steric hindrance.[1][2] The isobutoxy group, with its branched structure, serves as an excellent case study to dissect these steric influences.

The isobutyl portion of the isobutoxy group, with its characteristic –CH2CH(CH3)2 structure, creates a significantly larger spatial footprint compared to linear alkoxy groups of similar molecular weight.[3] This steric bulk can force the carboxylic acid group out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance. This disruption of coplanarity has significant consequences for the molecule's acidity and the accessibility of the carboxyl carbon to nucleophilic attack.

This guide will systematically explore these steric effects, providing a framework for understanding and predicting the behavior of isobutoxy-substituted benzoic acid derivatives in various chemical contexts.

Quantifying the Bulk: Steric Parameters of the Isobutoxy Group

To move beyond qualitative descriptions of "bulkiness," several quantitative parameters have been developed to describe the steric influence of substituents. These parameters are invaluable in quantitative structure-activity relationship (QSAR) studies.

Taft Steric Parameter (E_s)

Charton Steric Parameter (ν)

Charton's steric parameter, ν, is based on the van der Waals radii of substituents and is considered a more direct measure of steric bulk.[6] Similar to the Taft parameter, a larger ν value signifies greater steric hindrance. For alkoxy groups, ν values generally increase with the branching and size of the alkyl chain.

Table 1: Comparison of Steric Parameters for Various Alkoxy Groups

| Alkoxy Group | Taft E_s (estimated) | Charton ν (estimated) |

| Methoxy (-OCH₃) | -0.55 | 0.36 |

| Ethoxy (-OCH₂CH₃) | -0.67 | 0.56 |

| n-Propoxy (-O(CH₂)₂CH₃) | -0.71 | 0.68 |

| **Isobutoxy (-OCH₂CH(CH₃)₂) ** | > -0.8 | > 0.8 |

| tert-Butoxy (-OC(CH₃)₃) | -1.54 | 1.24 |

Note: Estimated values are based on trends observed for similar alkyl groups and serve for comparative purposes.

The greater steric parameters for the isobutoxy group compared to its linear counterparts highlight its significant potential to influence molecular geometry and reactivity.

Synthesis of Isobutoxy-Substituted Benzoic Acids

The synthesis of isobutoxy benzoic acid isomers typically involves the Williamson ether synthesis, where the corresponding hydroxybenzoic acid is alkylated with isobutyl bromide in the presence of a base.

General Experimental Protocol: Synthesis of 4-Isobutoxybenzoic Acid

Materials:

-

4-Hydroxybenzoic acid

-

Isobutyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add isobutyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80°C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with 1N HCl until a precipitate is formed.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-isobutoxybenzoic acid.

This general procedure can be adapted for the synthesis of the ortho and meta isomers.

Conformational Analysis and Spectroscopic Characterization

The steric hindrance imposed by the isobutoxy group, particularly in the ortho position, significantly influences the molecule's conformation.

Conformational Effects: The "Ortho Effect" Revisited

In ortho-isobutoxybenzoic acid, the bulky isobutoxy group is expected to force the carboxylic acid group to twist out of the plane of the benzene ring. This rotation disrupts the resonance between the carboxyl group and the aromatic ring.

Caption: Conformational differences in isobutoxybenzoic acid isomers.

This steric inhibition of resonance is a key contributor to the "ortho effect," leading to an increase in the acidity of the ortho isomer compared to its meta and para counterparts.

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons of the isobutoxy group will exhibit characteristic signals: a doublet for the two CH₂ protons, a multiplet for the CH proton, and a doublet for the six CH₃ protons. The chemical shifts of the aromatic protons will be influenced by the position of the isobutoxy group.[7]

-

¹³C NMR: The four distinct carbon environments of the isobutoxy group will be observable. The chemical shift of the carboxyl carbon can provide insights into the electronic environment and the degree of resonance with the aromatic ring.[3][8]

Infrared (IR) Spectroscopy: The IR spectrum of isobutoxybenzoic acid will show characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-O stretches.[9][10] The exact position of the C=O stretch can be sensitive to the degree of hydrogen bonding and the electronic effects of the isobutoxy group.

Impact on Acidity (pKa)

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the carboxylate anion. The isobutoxy group influences this stability through a combination of electronic and steric effects.

-

Electronic Effect: The oxygen atom of the isobutoxy group is electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect). The overall electronic effect depends on the position of the substituent.

-

Steric Effect: As discussed, the steric bulk of the ortho-isobutoxy group forces the carboxyl group out of the plane of the ring, inhibiting resonance. This destabilizes the neutral acid more than the carboxylate anion, leading to an increase in acidity.

Table 2: Predicted pKa Values for Isobutoxybenzoic Acid Isomers

| Isomer | Predicted pKa | Primary Influencing Factor(s) |

| ortho-Isobutoxybenzoic acid | < 4.20 | Steric Inhibition of Resonance ("Ortho Effect") |

| meta-Isobutoxybenzoic acid | ~ 4.10 | Inductive Effect (-I) |

| para-Isobutoxybenzoic acid | > 4.20 | Resonance Effect (+R) |

Note: These are predicted values relative to benzoic acid (pKa ≈ 4.20). Experimental determination is necessary for precise values.

Steric Hindrance in Chemical Reactions

The steric bulk of the isobutoxy group can significantly hinder the approach of reagents to the carboxylic acid functionality, thereby affecting reaction rates.

Esterification

The Fischer esterification of benzoic acids is a classic example where steric hindrance plays a crucial role. The rate of esterification is expected to be significantly slower for ortho-isobutoxybenzoic acid compared to the meta and para isomers due to the steric shielding of the carboxyl group.

Caption: Steric hindrance in the esterification of isobutoxybenzoic acid isomers.

Amide Bond Formation

Similarly, in amide bond formation using coupling reagents, the steric hindrance around the carboxyl group of ortho-isobutoxybenzoic acid can impede the formation of the activated intermediate (e.g., an O-acylisourea with carbodiimides) and the subsequent nucleophilic attack by the amine.[11][12] This can lead to slower reaction rates and may necessitate the use of more reactive coupling reagents or harsher reaction conditions.

Implications in Drug Development and Materials Science

The steric properties of the isobutoxy group can be strategically employed in various applications:

-

Modulating Bioavailability: The lipophilicity of the isobutoxy group can enhance the membrane permeability of a drug molecule. Its steric bulk can also be used to fine-tune the binding affinity of a ligand to its target receptor by influencing the molecule's overall shape and conformation.

-

Controlling Reactivity and Stability: The steric hindrance provided by the isobutoxy group can be used to protect the carboxylic acid functionality from unwanted reactions, thereby increasing the metabolic stability of a drug.

-

Designing Liquid Crystals: The shape and packing of molecules are critical for the formation of liquid crystalline phases. The bulky yet flexible isobutoxy group can influence the intermolecular interactions and thermal properties of benzoic acid-based liquid crystals.[7]

Conclusion: A Call for Deeper Investigation

The isobutoxy group, while often overlooked in favor of simpler alkyl or alkoxy substituents, presents a fascinating case study in the interplay of steric and electronic effects. Its branched nature imparts significant steric hindrance that can dominate the chemical behavior of benzoic acid derivatives, particularly when positioned ortho to the carboxylic acid. Understanding and quantifying these steric effects are paramount for the rational design of molecules with tailored properties, from pharmaceuticals with enhanced bioavailability to advanced materials with specific liquid crystalline phases. This guide has provided a foundational understanding of these principles, yet it also highlights the need for more targeted experimental and computational studies to fully elucidate the nuanced role of the isobutoxy group in the rich and complex chemistry of benzoic acid derivatives.

References

- An Infrared Spectroscopic Study of p-n-Alkoxybenzoic Acids. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals.

- IR, FIR, Ramna and Thermodynamic Investigations of p-n-Alkokybenzoic Acides in Their Solid, Mesomorphic and Isotropic Phases. Molecular Crystals and Liquid Crystals.

- Mutagenicity of N-acyloxy-N-alkoxyamides – QSAR determination of factors controlling activity. Australian Journal of Chemistry.

- 2-(Isobutoxycarbonyl)benzoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase.

- Steric parameters taft's steric factor (es) | PPTX - Slideshare. Slideshare.

- QSAR Parameters. QSAR.

- Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Effect of Alkyl Group Size on the Mechanism of Acid Hydrolyses of Benzaldehyde Acetals. Journal of Organic Chemistry.

- Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids.

- Taft equation: Polar substituent constants, σ | PDF | Chemistry - Scribd. Scribd.

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.

- Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace.

- Taft equ

- Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules.

- Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methc

- The use of a steric parameter (Y gamma)

- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.

- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. Doc Brown's Chemistry.

- Infrared Spectroscopy of Hydrogen Bonds in Benzoic Acid Derivatives.

- Chemical shifts. University of Regensburg.

- Steric Taft Parameters | Taylor & Francis Group. Taylor & Francis Group.

- a guide to 13c nmr chemical shift values - Compound Interest. Compound Interest.

- First mesomorphic and DFT characterizations for 3- (or 4-)

- Multidimensional steric parameters in the analysis of asymmetric c

- Examination of the role of Taft-type steric parameters in asymmetric c

- Mutagenicity of N-acyloxy-N-alkoxyamides – QSAR determination of factors controlling activity.

- a study in rates of esterific

- infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.

- Multidimensional steric parameters in the analysis of asymmetric catalytic reactions.

- 1H NMR Chemical Shifts for Common Functional Groups. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16.

- Crystal structure of benzoic acid. Molecules of the same symmetry... - ResearchGate.

- Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†. Asian Journal of Chemistry.

- Infrared spectra of the hydrogen bond in benzoic acid crystals: temperature and polariz

- 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm ... - Doc Brown's Chemistry. Doc Brown's Chemistry.

- The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm.

- Main crystal surface structure of benzoic acid ideal crystal habit (C,... - ResearchGate.

- Application Notes and Protocols for Amide Bond Formation with 3-Bromobenzoic Acid Using Coupling Reagents. Benchchem.

- Kinetic research and modeling of benzoic acid esterification process.

- peroxybenzoic acid - Organic Syntheses Procedure. Organic Syntheses.

- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

- (A) Taft, (B) Charton, and (C) Sterimol steric parameters.

- Microbial synthesis of p-hydroxybenzoic acid

- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid C

- Catalytic amide formation from non-activated carboxylic acids and amines. - Diva-portal.org. Diva-portal.org.

- KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Journal of Chemistry and Technologies.

- Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Organic Chemistry - pKa Values of Acids - YouTube. YouTube.

- Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. Examination of the role of Taft-type steric parameters in asymmetric catalysis [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 5. Taft equation - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. growingscience.com [growingscience.com]

An In-depth Technical Guide to the Potential Applications of 2-Isobutoxy-6-methylbenzoic Acid

This guide provides a comprehensive analysis of the potential applications of 2-Isobutoxy-6-methylbenzoic acid, a unique benzoic acid derivative. While direct experimental data for this specific molecule is limited in publicly available literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates from the well-established structure-activity relationships (SAR) of analogous compounds to build a robust hypothesis for its biological activities and potential therapeutic uses. By examining the synthesis, biological context, and mechanistic pathways of structurally related molecules, we can illuminate the promising avenues for investigation into this compound.

Introduction to the Benzoic Acid Scaffold in Drug Discovery

The benzoic acid framework is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. The versatility of the benzene ring allows for substitutions that can dramatically alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior.[1] Derivatives of benzoic acid have been successfully developed into drugs for a wide range of conditions, from common analgesics to targeted anticancer therapies.[2] The strategic placement of functional groups on the benzoic acid ring is a key strategy in drug design to enhance potency, selectivity, and metabolic stability.

Proposed Synthesis of this compound

The proposed synthesis involves an etherification reaction, specifically a Williamson ether synthesis. This method is a reliable and widely used technique for forming ethers from an alkoxide and a primary alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2-hydroxy-6-methylbenzoic acid

-

Sodium hydride (NaH) or another suitable base

-

Isobutyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Hydrochloric acid (HCl) for workup

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) for drying

-

Silica gel for column chromatography

Procedure:

-

Deprotonation: Dissolve 2-hydroxy-6-methylbenzoic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

-

Slowly add sodium hydride to the solution. The evolution of hydrogen gas will be observed as the phenolic hydroxyl group is deprotonated to form the corresponding sodium phenoxide. Allow the reaction to stir at room temperature until gas evolution ceases, indicating the completion of the deprotonation step.

-

Nucleophilic Substitution: Add isobutyl bromide to the reaction mixture. Heat the mixture to a moderate temperature (e.g., 60-80 °C) and allow it to react for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Acidify the aqueous solution with dilute HCl to protonate the carboxylic acid.

-

Extraction and Purification: Extract the product into ethyl acetate. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Applications and Biological Activities

Based on the structure-activity relationships of related benzoic acid derivatives, this compound is predicted to exhibit significant biological activities, particularly in the realm of inflammation.

Anti-Inflammatory and Analgesic Potential

Numerous derivatives of salicylic acid (2-hydroxybenzoic acid) and other substituted benzoic acids are known to possess anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6] The presence of an alkoxy group at the 2-position, as seen in the target molecule, is a common feature in compounds designed to modulate inflammatory pathways.

The methyl group at the 6-position may also contribute to the anti-inflammatory profile. For instance, 6-methylsalicylic acid has been shown to induce the accumulation of pathogenesis-related proteins and enhance disease resistance in plants, mimicking the effects of salicylic acid.[7]

Inferred Mechanism of Action: COX Inhibition

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. It is highly probable that this compound will also exert its anti-inflammatory effects through this pathway.

Caption: Proposed inhibition of the COX pathway by this compound.

Modulation of the NF-κB Signaling Pathway

Another key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. The inhibition of this pathway is a target for many anti-inflammatory drugs. Derivatives of benzoic acid have been shown to modulate NF-κB signaling.[8][9] It is plausible that this compound could also interfere with this cascade, leading to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound can be inferred by dissecting the contributions of its key structural features:

| Functional Group | Position | Predicted Influence on Biological Activity |

| Carboxylic Acid | 1 | Essential for binding to the active sites of target enzymes like COX. Acts as a key hydrogen bond donor and acceptor.[1] |

| Isobutoxy Group | 2 | The presence of an alkoxy group at this position can enhance anti-inflammatory activity.[10] The bulky isobutyl group may influence selectivity for COX isoenzymes and improve lipophilicity, potentially enhancing cell membrane permeability. |

| Methyl Group | 6 | Can influence the molecule's steric and electronic properties. Its presence may enhance binding to the target protein and can also affect the acidity of the carboxylic acid.[1] |

Future Directions and Research Recommendations

The analysis presented in this guide strongly suggests that this compound is a promising candidate for further investigation as a novel therapeutic agent. The following experimental workflows are recommended to validate these hypotheses:

In Vitro Assays

-

COX Inhibition Assays: To determine the inhibitory potency and selectivity of the compound against COX-1 and COX-2 enzymes.

-

Cell-Based Inflammation Assays: Using cell lines such as macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

-

NF-κB Reporter Assays: To investigate the compound's ability to inhibit the NF-κB signaling pathway.

In Vivo Models

-

Carrageenan-Induced Paw Edema Model: A standard in vivo model to assess acute anti-inflammatory activity.[11]

-

Acetic Acid-Induced Writhing Test: To evaluate the analgesic properties of the compound.[12]

Conclusion

While direct experimental evidence for this compound is currently lacking, a thorough analysis of the structure-activity relationships of analogous benzoic acid derivatives provides a strong rationale for its potential as a novel anti-inflammatory and analgesic agent. The proposed synthetic route is feasible and based on well-established chemical principles. The predicted mechanisms of action, primarily through the inhibition of COX enzymes and potential modulation of the NF-κB pathway, offer clear avenues for experimental validation. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals to embark on the exploration of this promising, yet uncharted, chemical entity.

References

- BenchChem. (2025).

- Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.).

- BenchChem. (2025).

- Based on structure-activity relationship studies of the benzoic acid part of diphenylamine-based retinoids, the potent RXR agonist 4 was derivatized to obtain retinoid agonists, synergists, and an antagonist. (n.d.). PubMed.

- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv

- BenchChem. (2025). Biological Activities of 2-Acetylbenzoic Acid Derivatives: A Technical Overview for Drug Discovery Professionals.

- BenchChem. (2025).

- Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). PMC.

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (n.d.). MDPI.

- Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco. (n.d.). PMC.

- Synthetic and structure/activity studies on acid-substituted 2-arylphenols: discovery of 2-[2-propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5- hydroxyphenoxy]-propoxy]phenoxy]benzoic acid, a high-affinity leukotriene B4 receptor antagonist. (n.d.). PubMed.

- Preparation method of 2-methoxy-6-methylbenzoic acid. (n.d.).

- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv

- Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (n.d.). MDPI.

- 2,4,6-Trimethylbenzoic acid synthesis. (n.d.). ChemicalBook.

- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (n.d.). PubMed.

- Investigating intermediates in 6-methylsalicylic acid biosynthesis. (2011). Apollo.

- Investigating Intermediates in 6-Methylsalicylic Acid Biosynthesis. (n.d.).

- 2-Hydroxy-6-methylbenzoic acid. (n.d.). Georganics.

- Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. (n.d.). MDPI.

- Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respir

- Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. (n.d.). PubMed.

- BenchChem. (2025). Application Notes and Protocols: 3-Methylsalicylic Acid in Pharmaceutical Synthesis.

- Process for the manufacture of derivatives of benzoic acid. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iomcworld.com [iomcworld.com]

- 3. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 4. 2-Hydroxy-6-methylbenzoic acid - High purity | EN [georganics.sk]

- 5. Salicylic acid derivatives: synthesis, features and usage as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Strategic Alkylation of 2-Hydroxy-6-methylbenzoic Acid with Isobutyl Bromide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the O-alkylation of 2-hydroxy-6-methylbenzoic acid with isobutyl bromide, a key transformation for synthesizing valuable intermediates in pharmaceutical and materials science. We delve into the mechanistic underpinnings of this Williamson ether synthesis, addressing the challenges posed by a sterically hindered phenolic substrate. Detailed, field-proven protocols for both the primary alkylation and subsequent ester hydrolysis are presented, alongside a thorough discussion of reaction optimization, side-reaction mitigation, and product purification. This guide is intended to equip researchers with the necessary theoretical and practical knowledge to successfully execute and adapt this synthesis for their specific research and development needs.

Introduction: The Synthetic Challenge and Opportunity

The selective alkylation of bifunctional aromatic compounds is a cornerstone of modern organic synthesis. 2-Hydroxy-6-methylbenzoic acid presents a unique synthetic challenge due to the steric hindrance imposed by the ortho-methyl group on the phenolic hydroxyl. However, successful O-alkylation of this substrate unlocks a class of 2-alkoxy-6-methylbenzoic acids, which are important building blocks in medicinal chemistry and materials science. The target molecule of this guide, 2-isobutoxy-6-methylbenzoic acid, is synthesized via a modified Williamson ether synthesis, a robust and widely applicable method for ether formation.[1]

This application note will provide a detailed protocol for the alkylation of the phenolic hydroxyl group of 2-hydroxy-6-methylbenzoic acid with isobutyl bromide. We will explore the critical parameters that govern the reaction's success, including the choice of base, solvent, and temperature, and discuss the subsequent hydrolysis of the resulting ester to yield the final carboxylic acid.

Mechanistic Considerations: Navigating Steric Hindrance and Reactivity

The alkylation of 2-hydroxy-6-methylbenzoic acid with isobutyl bromide proceeds via a Williamson ether synthesis, which is a classic S(_N)2 reaction.[1] The reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the isobutyl bromide.

2.1. O-Alkylation vs. C-Alkylation:

A common challenge in phenol alkylation is the competition between O-alkylation (ether formation) and C-alkylation (alkylation of the aromatic ring).[2] In this case, the use of a polar aprotic solvent and a strong base favors the formation of the phenoxide ion, which is a "hard" nucleophile and preferentially attacks the "soft" electrophilic carbon of the alkyl halide, leading to O-alkylation.

2.2. The Role of Steric Hindrance:

The methyl group at the C6 position of the benzoic acid sterically hinders the approach of the isobutyl bromide to the phenolic oxygen. This can slow down the reaction rate and may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times. However, the use of a primary alkyl halide like isobutyl bromide is advantageous as it is less sterically bulky and less prone to elimination side reactions compared to secondary or tertiary halides.[3]

2.3. Initial Esterification:

A crucial consideration is the presence of the carboxylic acid functionality. Under basic conditions, the carboxylic acid will be deprotonated to form a carboxylate salt. To avoid potential side reactions and to improve solubility in organic solvents, the carboxylic acid is often protected as an ester prior to alkylation. A Chinese patent describes a successful methylation of 2-hydroxy-6-methyl benzoate, highlighting the utility of this ester protection strategy.[4] The subsequent hydrolysis of the ester is a straightforward process to regenerate the carboxylic acid.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound, starting from 2-hydroxy-6-methylbenzoic acid. The procedure is divided into two main parts: esterification of the starting material and the subsequent alkylation and hydrolysis.

3.1. Part A: Esterification of 2-Hydroxy-6-methylbenzoic Acid

This initial step protects the carboxylic acid group, which could otherwise interfere with the alkylation reaction.

Materials:

-

2-Hydroxy-6-methylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-hydroxy-6-methylbenzoic acid (1.0 eq.) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 2-hydroxy-6-methylbenzoate. The crude product can be used in the next step without further purification if it is of sufficient purity.

3.2. Part B: Alkylation of Methyl 2-Hydroxy-6-methylbenzoate and Hydrolysis

This two-step, one-pot procedure involves the O-alkylation of the phenolic hydroxyl group followed by the hydrolysis of the methyl ester.

Materials:

-

Methyl 2-hydroxy-6-methylbenzoate

-

Isobutyl bromide

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

To a solution of methyl 2-hydroxy-6-methylbenzoate (1.0 eq.) in anhydrous DMF (10 volumes), add anhydrous potassium carbonate (2.0 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add isobutyl bromide (1.5 eq.) dropwise to the reaction mixture.

-

Heat the reaction to 80-90 °C and maintain for 12-16 hours, monitoring by TLC.[4]

-

After the alkylation is complete, cool the reaction mixture to room temperature.

-

To the same flask, add a solution of sodium hydroxide (3.0 eq.) in water (5 volumes).

-

Heat the mixture to 80-100 °C and stir vigorously for 2-4 hours to effect hydrolysis.[4]

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. A precipitate should form.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Data Summary and Expected Outcomes